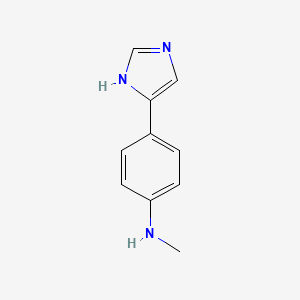

4-(1H-Imidazol-4-yl)-N-methylaniline

Description

The study of novel organic compounds is a cornerstone of chemical science, driving innovation in medicine, materials, and industry. The molecule 4-(1H-Imidazol-4-yl)-N-methylaniline is an aryl-substituted imidazole (B134444), a class of compounds known for a wide array of applications. Its structure features a methyl-substituted aniline (B41778) ring linked to the C4 position of an imidazole ring. Understanding the potential significance of this compound begins with an appreciation of its foundational components.

The imidazole and aniline moieties are fundamental building blocks in the synthesis of a vast range of functional molecules. google.com

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. researchgate.net This ring system is a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. google.com It is a core component of the essential amino acid histidine and its derivative, histamine, which play critical roles in biological processes. researchgate.net The imidazole ring's unique electronic properties, its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions contribute to its versatile functionality in enzymes and pharmaceutical drugs. wikipedia.orgchemicalbook.com Imidazole derivatives are found in a wide range of medications, including antifungal agents (like ketoconazole), anticancer drugs, and antihypertensives. wikipedia.org

Aniline , and its derivatives like N-methylaniline, are primary aromatic amines that serve as crucial intermediates in the synthesis of dyes, polymers, and pharmaceuticals. ijrpc.comnih.gov The amino group on the benzene (B151609) ring is a key functional group that can be readily modified, allowing for the construction of more complex molecules. N-methylaniline itself is used as a solvent and an intermediate in the production of various organic products, including agrochemicals. ijrpc.comnih.gov The presence of the aniline moiety in a larger molecule can influence its electronic properties, solubility, and biological interactions.

The combination of these two moieties in one molecule creates a structure with potential for diverse chemical interactions and biological activities, making it an interesting, though currently understudied, subject for chemical synthesis and application.

Heterocyclic compounds are cyclic organic molecules that contain at least one atom other than carbon within their ring structure, such as nitrogen, oxygen, or sulfur. cymitquimica.comresearchgate.net This class of compounds is of immense importance in science and technology. noaa.gov A significant majority of known biologically active substances, including a vast number of pharmaceuticals, contain at least one heterocyclic ring.

The presence of heteroatoms imparts unique physicochemical properties to these molecules compared to their carbocyclic counterparts. cymitquimica.com These properties include altered aromaticity, dipole moments, and reactivity, which are crucial for their function. cymitquimica.com Heterocycles form the structural core of essential biomolecules like DNA, RNA, vitamins, and hormones. chemicalbook.com In industry, they are indispensable in the manufacturing of dyes, polymers, agrochemicals, and advanced materials like organic conductors and semiconductors. The versatility and functional diversity of heterocyclic compounds ensure that they remain a central focus of scientific research and development. noaa.gov

Aryl-substituted imidazoles, the class to which this compound belongs, are a major focus of research. Current investigations are driven by their wide range of biological activities and applications in materials science.

Key Research Areas:

Medicinal Chemistry: Researchers are actively designing and synthesizing novel aryl-substituted imidazoles as potential therapeutic agents. Areas of interest include their use as anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral agents. The ability to modify the aryl substituents allows chemists to fine-tune the biological activity and pharmacokinetic properties of the molecules.

Catalysis: Imidazole derivatives are explored as ligands for transition metal catalysts and as organocatalysts themselves. Their unique electronic and steric properties can enhance the efficiency and selectivity of various chemical reactions.

Materials Science: The structural and electronic properties of aryl-substituted imidazoles make them suitable for applications in organic electronics. They are investigated for use in organic light-emitting diodes (OLEDs), sensors, and as ionic liquids, which are considered a component of "green chemistry".

Synthetic Methodology: A significant portion of research is dedicated to developing new and more efficient methods for synthesizing polysubstituted imidazoles. Modern techniques, such as multi-component reactions and metal-catalyzed cross-coupling reactions, aim to create complex imidazole structures in fewer steps and with higher yields.

The ongoing exploration of aryl-substituted imidazoles continues to uncover new functionalities and applications, highlighting the enduring importance of this class of compounds in chemical science.

Data Tables

Table 1: Properties of N-Methylaniline

| Property | Value |

|---|---|

| Chemical Formula | C₇H₉N |

| Molar Mass | 107.156 g·mol⁻¹ ijrpc.com |

| Appearance | Colorless to light brown viscous liquid ijrpc.comnih.gov |

| Density | 0.99 g/mL ijrpc.com |

| Melting Point | -57 °C ijrpc.com |

| Boiling Point | 194 to 196 °C ijrpc.com |

| Solubility in Water | Insoluble ijrpc.com |

| CAS Number | 100-61-8 ijrpc.com |

Table 2: Properties of Imidazole

| Property | Value |

|---|---|

| Chemical Formula | C₃H₄N₂ |

| Molar Mass | 68.077 g/mol |

| Appearance | White or pale yellow solid |

| Melting Point | 89 to 91 °C |

| Boiling Point | 256 °C |

| Solubility in Water | 633 g/L |

| Acidity (pKa) | 6.95 (for the conjugate acid) researchgate.net |

| CAS Number | 288-32-4 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

89250-14-6 |

|---|---|

Molecular Formula |

C10H11N3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

4-(1H-imidazol-5-yl)-N-methylaniline |

InChI |

InChI=1S/C10H11N3/c1-11-9-4-2-8(3-5-9)10-6-12-7-13-10/h2-7,11H,1H3,(H,12,13) |

InChI Key |

PBRXATIPHRYUEW-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=C(C=C1)C2=CN=CN2 |

Origin of Product |

United States |

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of 4 1h Imidazol 4 Yl N Methylaniline

Single-Crystal X-ray Diffraction Analysis for Molecular Geometry and Intermolecular Interactions

A definitive structural elucidation of 4-(1H-Imidazol-4-yl)-N-methylaniline through single-crystal X-ray diffraction has not been reported in the reviewed scientific literature. Consequently, precise, experimentally determined data regarding its molecular geometry, bond lengths, bond angles, and crystal packing are currently unavailable. The following sections discuss the expected structural features based on the analysis of related compounds.

Without experimental crystallographic data for this compound, a quantitative analysis of its bond lengths, bond angles, and torsional dihedral angles cannot be provided. Such an analysis would require the successful growth of a single crystal of the compound and subsequent diffraction analysis. Theoretical calculations could provide estimates for these parameters, but experimental validation is pending.

While a specific crystal structure is not available for the title compound, the molecular structure possesses functional groups capable of forming significant intermolecular interactions. The imidazole (B134444) ring, containing both a hydrogen-bond donor (the N-H group) and hydrogen-bond acceptors (the sp²-hybridized nitrogen atoms), is well-known for its role in constructing robust hydrogen-bonding networks.

The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is contingent upon the successful crystallization and structural analysis of the compound. As no crystal structure has been reported for this compound, there is no experimental basis to identify or analyze any polymorphic variations. The potential for polymorphism exists, as subtle changes in crystallization conditions can lead to different packing arrangements and hydrogen-bonding networks, a phenomenon observed in other substituted aniline (B41778) and imidazole derivatives. mdpi.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure Assignment

Although specific experimental high-resolution NMR spectra for this compound are not available in the surveyed literature, a detailed interpretation of its expected spectral features can be derived from the known chemical shifts of its constituent fragments: the N-methylaniline moiety and the 4-substituted imidazole ring. rsc.orgchemicalbook.com

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would be characterized by signals from both the aniline and imidazole rings. The protons on the aniline ring are expected to form an AA'BB' system, appearing as two distinct doublets. The protons of the imidazole ring would appear as singlets. The aliphatic region would contain a signal for the N-methyl group.

Expected ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Imidazole N-H | 11.0 - 13.0 | Broad Singlet | Chemical shift is highly dependent on solvent and concentration. |

| Imidazole C2-H | 7.5 - 7.8 | Singlet | Typically the most downfield of the imidazole C-H protons. |

| Imidazole C5-H | 7.0 - 7.3 | Singlet | |

| Aniline H-2, H-6 | 6.8 - 7.2 | Doublet | Protons ortho to the imidazole substituent. |

| Aniline H-3, H-5 | 6.6 - 6.8 | Doublet | Protons ortho to the N-methylamino group. rsc.org |

| Aniline N-H | 3.5 - 4.5 | Broad Singlet | Exchangeable with D₂O; shift is solvent dependent. rsc.org |

| N-Methyl (CH₃) | 2.8 - 3.0 | Singlet | Characteristic singlet integrating to 3 protons. rsc.orgresearchgate.net |

The ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the this compound structure. The chemical shifts can be estimated by considering the electronic effects of the substituents on both the aniline and imidazole rings. The carbon attached to the nitrogen of the aniline ring is expected at the downfield end of the aromatic region, while the N-methyl carbon will appear in the upfield aliphatic region.

Expected ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Aniline C-1 | 148 - 151 | Carbon bearing the N-methylamino group. rsc.orgchemicalbook.com |

| Imidazole C-2 | 134 - 137 | |

| Imidazole C-4 | 133 - 136 | Carbon attached to the aniline ring. |

| Aniline C-4 | 129 - 132 | Carbon attached to the imidazole ring. |

| Aniline C-2, C-6 | 128 - 130 | |

| Imidazole C-5 | 115 - 118 | |

| Aniline C-3, C-5 | 112 - 115 | Carbons ortho to the N-methylamino group. rsc.orgchemicalbook.com |

| N-Methyl (CH₃) | 30 - 32 | Aliphatic carbon signal. rsc.orgchemicalbook.com |

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum provides a unique fingerprint, allowing for the comprehensive analysis of its vibrational modes.

Characteristic Group Frequencies and Band Assignments

The FTIR spectrum of this compound is characterized by a series of absorption bands that correspond to the specific vibrational frequencies of its constituent functional groups. The key vibrational modes are associated with the N-H, C-H, C=C, C-N, and C=N bonds within the imidazole and N-methylaniline moieties.

The high-frequency region of the spectrum is dominated by the stretching vibrations of N-H and C-H bonds. The N-H stretching vibration of the secondary amine in the N-methylaniline group and the N-H of the imidazole ring typically appear as a broad band in the range of 3500-3300 cm⁻¹. Aromatic C-H stretching vibrations from both the benzene (B151609) and imidazole rings are expected to be observed around 3100-3000 cm⁻¹. The aliphatic C-H stretching of the methyl group is anticipated to appear in the 2950-2850 cm⁻¹ region.

The fingerprint region, which is rich in information, contains the stretching and bending vibrations of the carbon-carbon and carbon-nitrogen bonds. The C=C stretching vibrations of the aromatic rings are expected to produce sharp peaks in the 1620-1450 cm⁻¹ range. The C=N stretching vibration within the imidazole ring typically appears around 1650-1590 cm⁻¹. The C-N stretching vibrations for the aromatic amine and the imidazole ring are expected in the 1350-1250 cm⁻¹ region.

Table 1: Predicted FTIR Band Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500-3300 | N-H Stretching | Secondary Amine (N-H), Imidazole (N-H) |

| 3100-3000 | C-H Stretching | Aromatic (C-H) |

| 2950-2850 | C-H Stretching | Aliphatic (C-H) |

| 1620-1450 | C=C Stretching | Aromatic Ring |

| 1650-1590 | C=N Stretching | Imidazole Ring |

| 1350-1250 | C-N Stretching | Aromatic Amine, Imidazole Ring |

Confirmation of Synthetic Product Identity and Purity

FTIR spectroscopy serves as a crucial tool for confirming the successful synthesis of this compound and assessing its purity. By comparing the experimental spectrum of the synthesized product with the predicted vibrational frequencies, the identity of the compound can be verified. The presence of the characteristic absorption bands for the N-H, aromatic C-H, aliphatic C-H, C=C, C=N, and C-N functional groups provides strong evidence for the formation of the target molecule.

Furthermore, the absence of significant peaks corresponding to starting materials or potential byproducts in the FTIR spectrum is a key indicator of the purity of the synthesized compound. For instance, the disappearance of bands associated with the functional groups of the initial reactants would signify the completion of the reaction. A clean and well-resolved spectrum, where the observed bands align closely with the expected frequencies, suggests a high degree of purity.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. This method is indispensable for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation pattern. For this compound, mass spectrometry provides definitive confirmation of its molecular formula and offers insights into the connectivity of its atomic constituents.

The exact molecular weight of this compound (C₁₀H₁₁N₃) can be calculated to be approximately 173.22 g/mol . In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this molecular weight. The presence of this peak is a primary indicator of the successful synthesis of the target compound.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged species. The analysis of these fragment ions provides valuable structural information. For this compound, characteristic fragmentation pathways can be predicted. One likely fragmentation would involve the cleavage of the bond between the imidazole and aniline rings, leading to the formation of ions corresponding to each of these moieties. Another potential fragmentation could involve the loss of the methyl group from the N-methylaniline portion.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment |

| 173 | [C₁₀H₁₁N₃]⁺ (Molecular Ion) |

| 158 | [M - CH₃]⁺ |

| 106 | [C₇H₈N]⁺ |

| 68 | [C₃H₄N₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. For this compound, this technique is particularly useful for analyzing the extent of conjugation between the imidazole and N-methylaniline ring systems.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The imidazole ring itself displays a characteristic π → π* transition. The N-methylaniline moiety also possesses chromophoric properties. When these two systems are conjugated, a bathochromic (red) shift in the absorption maxima is anticipated compared to the individual, unconjugated chromophores. This shift to longer wavelengths is a direct consequence of the extended π-electron system, which lowers the energy required for electronic excitation.

The position and intensity of the absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. In more polar solvents, a shift in the absorption maxima may be observed due to differential stabilization of the ground and excited states of the molecule.

Table 3: Predicted UV-Vis Spectroscopic Data for this compound

| Wavelength (λmax) | Electronic Transition | Chromophore |

| ~220-260 nm | π → π | Imidazole and Benzene Rings |

| ~280-320 nm | π → π | Conjugated System |

| ~330-380 nm | n → π* | Non-bonding electrons on Nitrogen |

Quantum Chemical and Theoretical Investigations of 4 1h Imidazol 4 Yl N Methylaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a widely used method for calculating the properties of molecules. irjweb.com For a specific molecule like 4-(1H-Imidazol-4-yl)-N-methylaniline, DFT calculations would typically be performed using a specific functional (like B3LYP) and a basis set (e.g., 6-311G(d,p)) to optimize the molecular geometry and calculate its electronic properties. ugm.ac.idthaiscience.info

Computational Studies of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties of materials are of great interest for applications in optoelectronics and photonics. nih.gov Computational methods are frequently used to predict the NLO response of molecules. This is typically done by calculating properties like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) using DFT or other quantum chemical methods. rug.nlresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes, intermolecular interactions, and solvent effects. For a molecule like this compound, MD simulations can elucidate the preferred spatial arrangements of the imidazole (B134444) and N-methylaniline rings and how they interact with each other and with surrounding molecules.

In a typical MD simulation protocol for this molecule, the initial coordinates would be obtained from a geometry optimization using quantum mechanical methods. The molecule would then be placed in a simulation box, often solvated with an explicit solvent like water, to mimic physiological or solution-phase conditions. The system is then subjected to a series of energy minimization and equilibration steps before the production run, during which the trajectory data is collected.

Analysis of the simulation trajectory can reveal key dynamic properties. For instance, the root-mean-square deviation (RMSD) can be monitored to assess the stability of the molecule's conformation over the simulation time. The root-mean-square fluctuation (RMSF) of individual atoms can highlight regions of higher or lower flexibility. Furthermore, the radial distribution function (RDF) can be calculated to understand the probability of finding other molecules or solvent atoms at a certain distance from a specific atom in the target molecule, providing insights into intermolecular packing and hydrogen bonding.

A critical aspect of the conformational analysis of this compound is the rotational barrier around the C-C bond connecting the imidazole and aniline (B41778) rings. By calculating the potential energy surface as a function of the dihedral angle, the most stable conformations can be identified.

Table 1: Representative Molecular Dynamics Simulation Parameters

| Parameter | Value |

| Force Field | CHARMM36 |

| Solvent | TIP3P Water |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Integration Time Step | 2 fs |

This table represents a typical set of parameters for an MD simulation and is for illustrative purposes.

Topological Analysis of Experimental and Theoretical Electron Densities

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution in a molecule to characterize chemical bonding and intermolecular interactions. nih.gov This analysis is based on the topology of the electron density, ρ(r), a scalar field that has critical points where its gradient is zero. These critical points are classified by their rank and signature. Of particular importance are the (3, -1) critical points, also known as bond critical points (BCPs), which signify the presence of a bond path between two atoms. The properties of the electron density at these BCPs, such as the value of the electron density itself (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative information about the nature of the interaction. uniovi.es

Topological analysis of the electron density can precisely identify and characterize these weak interactions. For a hydrogen bond, a BCP is found between the hydrogen atom and the acceptor atom. The properties at this BCP can distinguish between different types of hydrogen bonds. For instance, for weak to moderate hydrogen bonds, the electron density at the BCP is typically low, and the Laplacian is positive, indicating a depletion of electron density, which is characteristic of closed-shell interactions.

Table 2: Hypothetical Topological Properties at Bond Critical Points for Weak Intermolecular Interactions in this compound

| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

| N-H...N | 0.025 | 0.085 | -0.001 |

| C-H...N | 0.009 | 0.030 | 0.0005 |

This table presents hypothetical data based on typical values for such interactions found in the literature and serves as an illustrative example.

QTAIM is also instrumental in characterizing the intramolecular bonding of this compound. By analyzing the BCPs for each covalent bond, one can quantify the bond order and the degree of covalent or ionic character. For a typical covalent bond, the electron density at the BCP is high, and the Laplacian is negative, indicating a concentration of electron density between the bonded atoms. The ellipticity of the bond, another topological parameter, can provide information about the π-character of a bond.

The analysis would reveal the nature of the C-N bonds in the imidazole and aniline rings, the C-C bonds, and the C-H bonds. For example, the C-C bond linking the two aromatic rings is of particular interest as its properties would reflect the degree of electronic communication between the two moieties. The properties of the N-C(methyl) bond would also be characterized.

Table 3: Hypothetical Topological Properties at Bond Critical Points for Intramolecular Bonds in this compound

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Ellipticity (ε) |

| C=C (imidazole) | 0.310 | -0.850 | 0.250 |

| C-N (imidazole) | 0.280 | -0.700 | 0.150 |

| C-C (phenyl) | 0.290 | -0.750 | 0.200 |

| C-N (aniline) | 0.260 | -0.650 | 0.100 |

| C-C (linker) | 0.250 | -0.600 | 0.050 |

| N-C (methyl) | 0.240 | -0.550 | 0.020 |

This table provides hypothetical data based on general principles of QTAIM analysis for similar organic molecules and is for illustrative purposes.

Molecular Interactions and Mechanistic Insights of 4 1h Imidazol 4 Yl N Methylaniline Derivatives in Biological Systems

Modulation of Cellular Signaling Pathways by Imidazole (B134444) Scaffolds

Derivatives built upon an imidazole scaffold have been shown to significantly influence cellular signaling, particularly pathways integral to the inflammatory response. Their ability to interact with key proteins in these cascades allows them to modulate the production and release of inflammatory mediators.

Interaction with Receptors and Transcription Factors (e.g., NF-κB Signaling)

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation and immune responses. The activation of NF-κB is a key step in the transcriptional upregulation of pro-inflammatory cytokines. Imidazole-based compounds have been identified as potent inhibitors of NF-κB mediated gene transcription. Some imidazole derivatives have been shown to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK), which in turn can suppress the activation of NF-κB. By interfering with the p38 MAPK pathway, these compounds can effectively block the downstream activation of pro-inflammatory transcription factors like AP-1 and NF-κB.

Furthermore, synthetic ligands containing pyrrole-imidazole polyamides have been designed to bind to the minor groove of DNA at specific NF-κB binding sites. This interaction can inhibit the binding of the NF-κB protein to its target DNA sequence, thereby preventing the transcription of inflammatory genes. actanaturae.ru This demonstrates a direct mechanism by which imidazole-containing molecules can regulate gene expression at the transcriptional level. The structural features of the imidazole ring, with its electron-rich characteristics, facilitate interactions with a variety of enzymes and receptors through hydrogen bonds, van der Waals forces, and hydrophobic interactions. mdpi.com

Downregulation of Inflammatory Cytokines (e.g., TNF-α, IL-1β) at a Molecular Level

A primary consequence of modulating inflammatory signaling pathways is the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Elevated levels of these cytokines are hallmarks of chronic inflammatory diseases. nano-ntp.com Imidazole derivatives have demonstrated the ability to inhibit the release of these crucial mediators.

The inhibition of the p38 MAPK pathway by imidazole scaffolds is a key mechanism in reducing the production of TNF-α and IL-1β. nano-ntp.com The p38 MAPK pathway plays a central role in the inflammatory process, and its activation leads to increased production and release of these pro-inflammatory cytokines. nano-ntp.com By inhibiting p38 MAPK, imidazole derivatives can effectively block both the transcriptional and translational upregulation of TNF-α and IL-1β. nano-ntp.com

Studies have shown that certain tetra-substituted imidazole-containing compounds can inhibit the secretion of TNF-α and IL-1β in macrophages stimulated by lipopolysaccharide (LPS). nih.gov Similarly, pyridinyl imidazole compounds have been found to inhibit the production of both IL-1β and TNF-α in human monocytes exposed to LPS. nih.gov This inhibition occurs through pathways that are independent of cyclic AMP (cAMP) elevation, suggesting a direct impact on the cytokine production machinery. nih.gov

The following table summarizes the inhibitory effects of select imidazole derivatives on inflammatory cytokine production.

| Compound Type | Target Cell/System | Stimulus | Inhibited Cytokines | Key Mechanistic Insight |

| Pyridinyl Imidazole Derivatives | Human Monocytes | LPS | IL-1β, TNF-α | Inhibition of production independent of cAMP elevating mechanisms. nih.gov |

| Tetra-substituted Imidazoles | J774 Macrophages | LPS | TNF-α, IL-1β, IL-6 | Inhibition of pro-inflammatory cytokine secretion. nih.gov |

| Imidazoline-based Scaffolds | IL-1β stimulated human blood | IL-1β | TNF-α, IL-6 | Potent inhibitors of NF-κB mediated gene transcription. dntb.gov.ua |

Antimicrobial Action Mechanisms at a Molecular Level

The antimicrobial properties of imidazole derivatives are multifaceted, involving interference with essential bacterial processes at the molecular level. These mechanisms contribute to their broad-spectrum activity against various microbial pathogens.

Interference with Bacterial DNA Replication and Repair Pathways

One of the key antimicrobial mechanisms of imidazole derivatives involves the disruption of bacterial DNA replication and repair. nih.gov Some of these compounds have been shown to target enzymes that are crucial for maintaining DNA integrity and function. For instance, certain pyrazole (B372694), oxazole, and imidazole derivatives have demonstrated moderate inhibitory activity against bacterial DNA gyrase and topoisomerase IV. researchgate.net These enzymes are essential for relieving torsional stress during DNA replication and are validated targets for antibacterial agents.

The ability of imidazole-containing compounds to interact with DNA can also contribute to their antimicrobial effects. Amidinobenzimidazole derivatives connected to a 1,2,3-triazole have been designed to evaluate their DNA and RNA binding affinity, which is linked to their antibacterial activity. researchgate.net

Disruption of Microbial Cell Wall and Cell Membrane Integrity

A significant mode of antimicrobial action for imidazole derivatives is the disruption of the physical barriers of microbial cells, namely the cell wall and cell membrane. nih.gov Imidazole compounds can insert into the microbial cell membrane, leading to a loss of structural integrity and increased permeability. nano-ntp.com This disruption results in the leakage of essential intracellular components, ultimately leading to cell death. nano-ntp.com

This mechanism is particularly effective against both Gram-positive and Gram-negative bacteria. nano-ntp.com Scanning electron microscopy studies of bacteria treated with imidazole derivatives have shown clear signs of cellular damage, including morphological changes, disruption of the cell membrane, and leakage of cytoplasmic material. nih.govresearchgate.net The lipophilicity of the imidazole derivatives often correlates with their ability to disrupt the bacterial membrane, with compounds having longer alkyl chains showing enhanced activity. mdpi.com

Inhibition of Protein Synthesis in Microbial Organisms

Targeting the bacterial ribosome to inhibit protein synthesis is a well-established and effective antimicrobial strategy. Several classes of antibiotics function through this mechanism. usda.gov Recent studies have identified novel imidazole derivatives that act as inhibitors of bacterial translation. nih.gov

One such derivative, 1-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)-3-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride, has been shown to inhibit protein synthesis both in vivo and in vitro. actanaturae.ru This compound was found to potentiate ribosomal stalling during the synthesis of small peptides, effectively halting the production of essential proteins for bacterial survival. nih.gov While this particular compound showed toxicity to human cells, it highlights the potential for imidazole scaffolds to be developed into specific inhibitors of the bacterial ribosome. nih.gov The ribosome presents a complex target with multiple functional sites that can be exploited for antibiotic design. oncotarget.com

The following table provides a summary of the antimicrobial mechanisms of imidazole derivatives.

| Mechanism of Action | Molecular Target/Process | Consequence for Microbe |

| Interference with DNA Replication and Repair | DNA Gyrase, Topoisomerase IV researchgate.net | Inhibition of DNA synthesis, leading to cell death. |

| Disruption of Cell Wall and Membrane | Microbial cell membrane nano-ntp.com | Increased permeability, leakage of cellular contents, cell lysis. |

| Inhibition of Protein Synthesis | Bacterial ribosome actanaturae.runih.gov | Halting of essential protein production, leading to cessation of growth and death. |

Anticancer Potential through Cellular Process Inhibition

Derivatives of 4-(1H-Imidazol-4-yl)-N-methylaniline have been investigated for their potential to inhibit cancer cell proliferation by interfering with essential cellular processes. These investigations have primarily focused on their ability to target enzymes crucial for DNA maintenance and to induce programmed cell death, or apoptosis, in malignant cells.

A key strategy in cancer therapy is the targeting of enzymes that are vital for the rapid proliferation of cancer cells, particularly those involved in DNA replication and repair. DNA topoisomerases are such enzymes, playing a critical role in managing the topological stress of DNA during replication, transcription, and recombination. The inhibition of these enzymes can lead to DNA damage and ultimately, cell death.

Several studies have highlighted the potential of imidazole-containing compounds as inhibitors of DNA topoisomerases. For instance, imidazo[4,5-b]phenazine derivatives have been identified as dual inhibitors of both topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα). ekb.eg These compounds are thought to stabilize the topoisomerase-DNA cleavage complex, preventing the re-ligation of the DNA strand and leading to the accumulation of DNA breaks. This mechanism is cytotoxic to cancer cells, which are often more reliant on these enzymes due to their high rate of division.

The inhibitory activity of certain imidazophenazine derivatives against these enzymes has been quantified, with some compounds showing potency comparable to the established anticancer drug etoposide (B1684455) against Topo IIα. ekb.eg The proposed mechanism involves the polycyclic scaffold of these molecules intercalating into the DNA at the cleavage site, thereby stabilizing the enzyme-DNA complex through π-π stacking interactions with the surrounding DNA bases. ekb.eg

While direct studies on this compound are limited, the established activity of structurally related imidazole derivatives suggests that it could serve as a valuable scaffold for the development of novel topoisomerase inhibitors. The presence of the planar imidazole and aniline (B41778) rings could facilitate the necessary interactions with the DNA base pairs and the enzyme's active site.

Table 1: Topoisomerase Inhibitory Activity of Selected Imidazophenazine Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| Imidazophenazine 4e | Topo I | 29.25 | Camptothecin | 25.71 |

| Imidazophenazine 4f | Topo IIα | 26.74 | Etoposide | 20.52 |

| Imidazophenazine 4g | Topo IIα | 22.72 | Etoposide | 20.52 |

Data sourced from a study on imidazo[4,5-b]phenazine derivatives. ekb.eg

Apoptosis is a regulated process of programmed cell death that is essential for normal tissue homeostasis. A hallmark of cancer is the evasion of apoptosis, allowing for uncontrolled cell growth. Consequently, the induction of apoptosis in cancer cells is a primary goal of many anticancer therapies.

Derivatives of imidazole have been shown to induce apoptosis in various cancer cell lines through multiple molecular pathways. One of the key mechanisms involves the activation of caspases, a family of cysteine proteases that execute the apoptotic process. For example, some novel 1,2,3-triazole/bis-2(1H)-quinolinone hybrids, which can be considered related heterocyclic systems, have demonstrated the ability to activate caspase-3, a major executioner caspase. nih.gov

Furthermore, the apoptotic activity of imidazole derivatives can be mediated through the modulation of signaling pathways that regulate cell survival and proliferation. The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is often hyperactivated in cancer, promoting cell growth and survival. Certain trisubstituted-imidazoles have been found to induce apoptosis in breast cancer cells by targeting and suppressing this oncogenic pathway. nih.gov This inhibition leads to the downregulation of anti-apoptotic proteins and the activation of caspases.

In some instances, imidazole derivatives have been observed to induce cell cycle arrest at specific phases, such as the G2/M phase, which can be a prelude to apoptosis. researchgate.net This effect is often accompanied by an increase in the expression of pro-apoptotic proteins and a decrease in anti-apoptotic proteins. While specific studies on this compound are not yet prevalent, the consistent pro-apoptotic activity observed across a range of imidazole-based compounds suggests that derivatives of this molecule could hold similar potential.

Table 2: In Vitro Anticancer Activity of Selected Imidazole Derivatives

| Cell Line | Compound Class | Effect | IC50/EC50 (µM) |

|---|---|---|---|

| K562 (Leukemia) | Imidazole-based ionic liquid | Cytotoxic effect | 30.4 |

| SK-N-DZ (Neuroblastoma) | Imidazole-based ionic liquid | Cytotoxic effect | 15.8 |

| A375P (Melanoma) | Pyrimidin-4-yl-1H-imidazole derivative (7a) | Antiproliferative activity | 0.62 |

| WM3629 (Melanoma) | Pyrimidin-4-yl-1H-imidazole derivative (7a) | Antiproliferative activity | 4.49 |

Data compiled from studies on various imidazole derivatives. researchgate.netnih.gov

Antioxidant Mechanisms and Reactive Oxygen Species Scavenging Properties

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. While ROS play roles in cell signaling, excessive levels can lead to oxidative stress, causing damage to DNA, proteins, and lipids, and contributing to the development of various diseases, including cancer. Antioxidants are substances that can neutralize these harmful ROS.

The imidazole scaffold is known to be a constituent of natural antioxidants like histidine and carnosine. Synthetic imidazole derivatives have also demonstrated significant antioxidant properties. researchgate.net These compounds can act as scavengers of free radicals, thereby mitigating oxidative stress. The antioxidant capacity of these molecules is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

For instance, a study on 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its metal complexes showed moderate antioxidant activities in both DPPH and ABTS assays. nih.gov The presence of a hydroxyl group on the phenolic ring was found to be crucial for the radical scavenging ability. Similarly, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which share a heterocyclic nature, displayed promising DPPH radical scavenging activity. mdpi.com

Table 3: DPPH Radical Scavenging Activity of Selected Heterocyclic Compounds

| Compound Class | Concentration | % Scavenging Activity | Reference |

|---|---|---|---|

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (3g) | 10 µM | 70.6% | Trolox (77.6%) |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (3h) | 10 µM | 73.5% | Trolox (77.6%) |

Data from a study on quinolinone derivatives. mdpi.com

Advanced Research Applications and Future Directions for 4 1h Imidazol 4 Yl N Methylaniline

Design and Synthesis of Metal-Organic Framework (MOF) Ligands

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The imidazole (B134444) and aniline (B41778) functionalities within 4-(1H-Imidazol-4-yl)-N-methylaniline make it a promising candidate as an organic ligand for the synthesis of novel MOFs. The nitrogen atoms in the imidazole ring can act as effective coordination sites for metal ions, a principle that has been widely utilized in the design of various MOFs.

The synthesis of such MOFs would likely involve solvothermal or hydrothermal methods, where the aniline-imidazole ligand and a selected metal salt are dissolved in a suitable solvent and heated in a sealed vessel. The choice of metal ion (e.g., zinc, copper, cobalt) and reaction conditions (temperature, solvent, pH) would be critical in determining the resulting framework's topology, porosity, and stability.

While specific research on MOFs using this compound as a ligand is not yet reported, the broader class of imidazole-based ligands has been extensively studied for creating MOFs with applications in gas storage, separation, and catalysis. The presence of the N-methylaniline group could introduce additional functionality, such as enhanced hydrophobicity or specific guest-host interactions, potentially leading to MOFs with tailored properties for selective adsorption or catalytic activity.

| Potential MOF Synthesis Parameters | Description |

| Metal Ions | Zn(II), Cu(II), Co(II), Cd(II) |

| Organic Ligand | This compound |

| Synthesis Methods | Solvothermal, Hydrothermal |

| Potential Applications | Gas Storage, Catalysis, Separation |

Development of Molecular Probes for Diagnostic Imaging Research

Molecular probes are essential tools in diagnostic imaging, allowing for the visualization of biological processes at the molecular level. The aniline-imidazole scaffold of this compound provides a versatile platform for the development of such probes. The imidazole ring is a known pharmacophore that can interact with various biological targets, while the aniline moiety can be readily modified for conjugation with imaging agents or for tuning the molecule's pharmacokinetic properties.

Radiotracers, which are molecular probes labeled with a radioisotope, are central to nuclear imaging techniques like Positron Emission Tomography (PET). The development of a radiolabeled version of this compound could enable non-invasive imaging of specific biological targets in vivo. The synthesis of such a radiotracer would involve incorporating a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), into the molecular structure.

For instance, the aniline ring could be functionalized with a leaving group for nucleophilic radiofluorination. The resulting ¹⁸F-labeled tracer could then be evaluated for its ability to target and visualize specific tissues or disease processes, such as tumors or areas of neuroinflammation, depending on the biological target of the parent molecule. While no direct radiolabeling studies of this compound have been published, research on other imidazole-containing radiotracers for imaging hypoxia and other conditions highlights the potential of this chemical class in diagnostic imaging. semanticscholar.orgresearchgate.net

| Radiolabeling Strategy | Description |

| Radionuclide | Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C) |

| Labeling Position | Potentially on the aniline ring |

| Imaging Modality | Positron Emission Tomography (PET) |

| Potential Targets | Tumors, Neuroinflammation |

Strategies for Rational Drug Design Based on Molecular Interactions and Preclinical Efficacy

The imidazole moiety is a common feature in many approved drugs and serves as a versatile scaffold in medicinal chemistry. researchgate.netsciencepublishinggroup.com The combination of an imidazole and an aniline group in this compound suggests its potential as a lead compound for the development of new therapeutic agents. Rational drug design strategies can be employed to explore its potential biological activities.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. jbcpm.comijper.org In the absence of experimental data, in-silico docking studies could be performed to screen this compound against a library of known drug targets, such as kinases, proteases, or receptors. These studies would provide insights into its potential binding modes and help identify promising biological targets for further investigation. The imidazole and aniline groups can participate in various interactions, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions, which are crucial for molecular recognition. researchgate.net

Should in-silico studies or initial biological screening identify a promising activity for this compound, Structure-Activity Relationship (SAR) studies would be the next logical step. nih.govnih.gov This would involve the synthesis of a series of analogs with systematic modifications to the parent structure. For example, substituents could be introduced on the aniline ring or the imidazole ring, or the N-methyl group could be replaced with other alkyl or aryl groups.

These analogs would then be tested in relevant preclinical models (e.g., cell-based assays, animal models of disease) to determine how the structural modifications affect biological activity. nih.gov The data generated from these SAR studies would be invaluable for optimizing the lead compound to improve its potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of a potential drug candidate.

| Drug Design Strategy | Description |

| In-silico Docking | Prediction of binding to biological targets (e.g., kinases, receptors). jbcpm.comijper.org |

| SAR Studies | Synthesis and biological evaluation of analogs to optimize activity. nih.govnih.gov |

| Preclinical Models | Cell-based assays and animal models to assess efficacy. nih.gov |

Emerging Areas in Heterocyclic Chemistry for Aniline-Imidazole Conjugates

The field of heterocyclic chemistry is continually evolving, with a focus on developing novel synthetic methodologies and exploring new applications for heterocyclic compounds. researchgate.netnih.gov Aniline-imidazole conjugates, such as this compound, are part of this dynamic landscape. Emerging research in this area includes the development of more efficient and environmentally friendly synthetic routes to these compounds.

Furthermore, there is growing interest in the application of aniline-imidazole conjugates in areas beyond traditional medicinal chemistry. For example, their unique photophysical properties could be exploited in the development of organic light-emitting diodes (OLEDs) or fluorescent sensors. The ability of the imidazole moiety to coordinate with metal ions also opens up possibilities for their use as catalysts or in the design of novel supramolecular assemblies. nih.gov

Q & A

Q. What are the key synthetic challenges in preparing 4-(1H-Imidazol-4-yl)-N-methylaniline, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis of this compound often involves coupling reactions between imidazole derivatives and N-methylaniline precursors. Key challenges include:

- Regioselectivity : Ensuring the imidazole ring attaches at the para position of the aniline moiety.

- Protection of reactive groups : Use of tert-butyldimethylsilyl (TBS) or Boc groups to prevent undesired side reactions during coupling .

- Purification : Column chromatography or recrystallization is critical due to byproducts from incomplete coupling (e.g., mono- vs. di-substituted products) .

Optimization strategies:

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., para vs. ortho attachment of imidazole). For example, aromatic protons in the aniline ring show distinct splitting patterns at δ 6.8–7.4 ppm .

- IR Spectroscopy : Detects N–H stretches (~3400 cm⁻¹ for –NH–) and imidazole C=N vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₀H₁₁N₃: 173.21 g/mol) and fragmentation patterns .

- Melting Point Analysis : Provides purity assessment; similar compounds exhibit melting points of 128–130°C .

Q. What are the reported physical properties of this compound, and how do these impact experimental handling?

Q. How does the electronic nature of the imidazole ring influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The imidazole moiety acts as an electron-rich aromatic system, directing electrophilic substitution to the para position of the aniline ring. Computational studies (DFT) reveal:

- Hammett Parameters : The imidazole’s +M effect enhances nucleophilicity at the aniline’s amino group, facilitating reactions with electrophiles (e.g., alkyl halides) .

- Kinetic vs. Thermodynamic Control : At lower temperatures, reactions favor para-substituted products due to steric hindrance from the methyl group .

Experimental Validation:

- Substituent effects can be probed via competitive reactions with analogs (e.g., 4-(1H-Tetrazol-1-yl)-N-methylaniline) .

Q. What role can this compound play in the development of enzyme inhibitors, based on structural analogs?

Methodological Answer: The compound’s imidazole-aniline scaffold is structurally similar to histamine receptor ligands and protease inhibitors. Examples include:

- Protease Inhibition : Analogous compounds (e.g., 4-[(1H-benzotriazol-1-yloxy)carbonyl]-N-methylaniline) irreversibly inactivate enzymes via covalent binding to active-site residues (e.g., cysteine) .

- Structure-Activity Relationship (SAR) : Modifying the imidazole’s substituents (e.g., adding halogens) enhances binding affinity to targets like SARS-CoV-2 main protease .

Validation Strategies:

- Molecular Docking : Predict interactions with histamine H₃ receptors or viral proteases .

- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates .

Q. Can this compound be utilized as a precursor in radiopharmaceutical synthesis, and what radiolabeling strategies are feasible?

Methodological Answer: Yes, its aniline group is amenable to isotopic labeling:

- ¹⁸F Radiolabeling : Replace the methyl group with ¹⁸F via nucleophilic aromatic substitution (e.g., using [¹⁸F]fluoride/K₂.2.2. in DMSO at 100°C) .

- Applications : Similar compounds (e.g., 4-[(E)-2-(4-{2-[2-(2-[¹⁸F]fluoroethoxy)ethoxy]ethoxy}phenyl)vinyl]-N-methylaniline) are used in PET tracers for amyloid imaging .

Challenges:

Q. How can computational chemistry aid in predicting the binding affinity of this compound towards biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with histamine receptors to identify key binding residues (e.g., Asp³.32 in H₃ receptors) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate activation energies for covalent inhibition mechanisms .

Validation:

- Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.